DNMT1 Inhibitory Potency and Binding Affinity Relative to Advanced Analog DC_517
DC_05 inhibits DNMT1 with an IC50 of 10.3 μM and a Kd of 1.09 μM [1]. The structurally optimized analog DC_517 exhibits improved potency (IC50 = 1.7 μM, Kd = 0.91 μM) . This ~6-fold difference in IC50 provides a clear potency gradient within the same chemical series, enabling SAR studies and serving as a benchmark for next-generation inhibitor development [2].
| Evidence Dimension | DNMT1 inhibition (IC50) and binding affinity (Kd) |
|---|---|
| Target Compound Data | IC50 = 10.3 μM; Kd = 1.09 μM |
| Comparator Or Baseline | DC_517: IC50 = 1.7 μM; Kd = 0.91 μM |
| Quantified Difference | DC_517 is approximately 6.1-fold more potent (IC50-based) |
| Conditions | Biochemical DNMT1 activity assay using purified enzyme and S-adenosylmethionine (AdoMet) as methyl donor. |
Why This Matters
Provides a quantitative potency benchmark for SAR studies and rational selection of inhibitor potency level needed for specific experimental systems.
- [1] Chen S, Wang Y, Zhou W, et al. Identifying novel selective non-nucleoside DNA methyltransferase 1 inhibitors through docking-based virtual screening. J Med Chem. 2014;57(21):9028-9041. View Source
- [2] Chen S, Wang Y, Zhou W, et al. Identifying novel selective non-nucleoside DNA methyltransferase 1 inhibitors through docking-based virtual screening. J Med Chem. 2014;57(21):9028-9041. View Source
